Perfluorooctanoic acid

Catalog No.
S566667
CAS No.
335-67-1
M.F
C8HF15O2
M. Wt
414.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorooctanoic acid

CAS Number

335-67-1

Product Name

Perfluorooctanoic acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid

Molecular Formula

C8HF15O2

Molecular Weight

414.07 g/mol

InChI

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)

InChI Key

SNGREZUHAYWORS-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

solubility

When heated to decomposition it emits toxic vapors of F(-).
In water, 3300 mg/L at 25 °C
In water, 4340 mg/L at 24.1 °C
Solubility in water: none

Synonyms

ammonium perfluorooctanoate, APFO, pentadecafluorooctanoic acid, perfluorinated octanoic acid, perfluorooctanoate, perfluorooctanoic acid, perfluorooctanoic acid, anhydride, perfluorooctanoic acid, cesium salt, perfluorooctanoic acid, chromium (3+) salt, perfluorooctanoic acid, cobalt (2+) salt, perfluorooctanoic acid, lithium salt, perfluorooctanoic acid, monoammonium salt, perfluorooctanoic acid, monopotassium salt, perfluorooctanoic acid, monosilver (1+) salt, perfluorooctanoic acid, monosodium salt, perfluorooctanoyl chloride, PFOA cpd, sodium perfluorooctanoate

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

The exact mass of the compound Perfluorooctanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2290 mg/l at 24 °cin water, 3300 mg/l at 25 °cin water, 4340 mg/l at 24.1 °csolublesolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95114. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caprylates - Supplementary Records. It belongs to the ontological category of fluoroalkanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluorooctanoic acid (PFOA, CAS: 335-67-1) is a fully fluorinated, eight-carbon synthetic organic acid. Historically utilized as a high-performance surfactant and emulsion stabilizer in fluoropolymer manufacturing, its extreme environmental persistence has led to strict global regulatory phase-outs. Consequently, the modern B2B procurement intent for PFOA has shifted exclusively toward its use as a highly regulated analytical reference standard, a mandatory benchmark contaminant for evaluating advanced water remediation technologies, and a model compound for toxicokinetic research[1]. Featuring exceptional chemical stability (due to saturation of carbon-fluorine bonds), an aqueous solubility of approximately 4,500 mg/L at room temperature, and a pKa of ~2.8, PFOA serves as the definitive baseline for assessing the behavior of C8 perfluoroalkyl carboxylates in environmental and biological matrices.

Substituting PFOA with shorter-chain perfluoroalkyl carboxylates (such as the C6 PFHxA) or sulfonated analogs (such as PFOS) fundamentally alters both physicochemical partitioning and biological binding behavior, rendering generic substitution invalid for analytical or engineering purposes. In water treatment benchmarking, PFOS exhibits significantly higher adsorption onto activated carbon and anion exchange resins because its sulfonate headgroup acts as a harder base compared to PFOA's carboxylate group, which leads to different electrostatic interactions with oxide surfaces[1]. Furthermore, in toxicokinetic modeling, reducing the perfluorocarbon chain length from eight carbons (PFOA) to seven or six drastically reduces the binding affinity to human serum albumin (HSA) by orders of magnitude[2]. Therefore, buyers calibrating C8-specific bioaccumulation assays or validating municipal PFAS filtration systems must procure the exact PFOA compound to avoid artificially skewing removal efficiencies or biological half-life calculations.

Adsorption Capacity Benchmarking on Activated Carbon and Resins

In comparative evaluations of water treatment media, PFOA demonstrates distinct adsorption kinetics compared to its sulfonate counterpart, PFOS, and shorter-chain carboxylates. Studies show that anion exchange resins (AER) possess a maximum adsorption capacity for PFOS that is approximately twice that of PFOA [1]. On carbon nanotubes and activated carbon, adsorption strictly follows the order PFOS > PFHxS > PFOA > PFBS > PFHxA. This occurs because the sulfonate group in PFOS adsorbs more readily onto oxide surfaces than the carboxylate group in PFOA, while longer carbon chains concurrently increase hydrophobicity [1].

Evidence DimensionAdsorption affinity and maximum capacity on carbon/resin media
Target Compound DataPFOA (Intermediate adsorption capacity; carboxylate headgroup)
Comparator Or BaselinePFOS (Up to 2x higher adsorption capacity on AER; sulfonate headgroup) and PFHxA (Lower capacity)
Quantified DifferencePFOS exhibits ~2x higher maximum capacity on AER than PFOA; PFOA significantly outperforms PFHxA in adsorption uptake.
ConditionsAqueous solution, pH 4-7, 25°C on Anion Exchange Resins and Activated Carbon.

Engineers designing or validating PFAS filtration systems must procure exact PFOA standards, as using PFOS will artificially inflate perceived removal efficiencies, while PFHxA will underestimate them.

Chain-Length Dependent Human Serum Albumin (HSA) Binding Affinity

PFOA's bioaccumulation profile is heavily dependent on its exact 8-carbon chain length. Multi-spectral analysis and isothermal titration calorimetry reveal that the binding constant of PFOA to Human Serum Albumin (HSA) at 298 K is 2.27 × 10^5 L/mol[1]. This is substantially lower than the 9-carbon PFNA (7.81 × 10^6 L/mol) but orders of magnitude higher than the 7-carbon PFHpA (4.53 × 10^3 L/mol) [1]. The interaction for PFOA is primarily driven by hydrophobic interactions in subdomain IIA of the HSA structure, which are highly sensitive to the exact fluorocarbon chain length.

Evidence DimensionHSA Binding Constant (Ka) at 298 K
Target Compound DataPFOA: 2.27 × 10^5 L/mol
Comparator Or BaselinePFNA (C9): 7.81 × 10^6 L/mol; PFHpA (C7): 4.53 × 10^3 L/mol
Quantified DifferencePFOA binds ~50x stronger than PFHpA, but ~34x weaker than PFNA.
Conditions298 K, multi-spectroscopy and molecular dynamics simulation of HSA-PFAS complexes.

Laboratories developing pharmacokinetic models or blood-screening assays cannot substitute PFOA with C7 or C9 analogs, as the exponential difference in protein binding fundamentally alters the calculated biological half-life.

Aqueous Solubility and Aggregation Thresholds

The surface activity of PFOA (often measured as its free acid, HPFO, or ammonium salt, APFO) differs markedly from shorter-chain alternatives. The aqueous solubility of HPFO in deionized water is ~4,518 mg/L, reaching its solubility limit before classic micelle formation occurs [1]. However, in 100 mM NaCl, HPFO exhibits an apparent Critical Micelle Concentration (CMC) of ~3,036 mg/L (~7.2 mM) [1]. In contrast, PFOS achieves micellization/aggregation at much lower concentrations (~150 µM at pH 8), while shorter chains like PFHxA require significantly higher concentrations to achieve equivalent surface tension reduction [2].

Evidence DimensionCritical Micelle Concentration (CMC) / Aggregation threshold
Target Compound DataPFOA (HPFO): ~3,036 mg/L (~7.2 mM) in 100 mM NaCl
Comparator Or BaselinePFOS (~150 µM at pH 8); PFHxA (requires >40 mM)
Quantified DifferencePFOA requires significantly higher concentrations to aggregate than PFOS, but lower than PFHxA.
ConditionsAqueous solutions, variable ionic strength (e.g., 100 mM NaCl) and pH 8.

For legacy formulation benchmarking or environmental transport modeling, the exact phase-separation and micellization boundaries of PFOA are required to accurately simulate its transport in groundwater or industrial waste streams.

Analytical Reference Standards for Environmental Monitoring

As a highly regulated persistent organic pollutant (POP), exact PFOA standards are mandatory for calibrating LC-MS/MS equipment used in municipal water testing. Because its ionization efficiency and retention time differ from PFOS and PFHxA, laboratories must procure PFOA to ensure compliance with global drinking water limits (e.g., US EPA MCLs)[1].

Validation of Advanced Water Remediation Technologies

Due to its specific carboxylate-driven adsorption kinetics—which make it harder to remove than PFOS but easier than PFBA—PFOA is the critical benchmark contaminant for evaluating the efficacy of novel granular activated carbons (GAC), anion exchange resins (AER), and reverse osmosis membranes [1].

Toxicokinetic and Bioaccumulation Modeling

Because protein binding affinity scales exponentially with perfluorocarbon chain length, PFOA is required for in vitro and in vivo assays mapping Human Serum Albumin (HSA) and Liver Fatty Acid-Binding Protein (L-FABP) interactions, serving as the definitive C8 carboxylate baseline for toxicological risk assessments[2].

Physical Description

White solid with pungent odor; [ICSC] White or cream crystalline solid; [MSDSonline]
WHITE POWDER WITH PUNGENT ODOUR.

Color/Form

White to off-white powder

XLogP3

4.9

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

1

Exact Mass

413.9737017 g/mol

Monoisotopic Mass

413.9737017 g/mol

Boiling Point

192 °C
189 °C

Heavy Atom Count

25

Density

1.792 g/mL at 20 °C
1.79 g/cm³

LogP

log Kow = 4.81 (est)
6.3

Decomposition

When heated to decomposition it emits toxic vapors of /flourine/.

Melting Point

54.3 °C
52-54 °C

UNII

947VD76D3L

Related CAS

2395-00-8 (mono-potassium salt)
33496-48-9 (anhydride)
335-93-3 (mono-silver(1+) salt)
335-95-5 (mono-hydrochloride salt)
3825-26-1 (mono-ammonium salt)
68141-02-6 (chromium(3+) salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H360D: May damage the unborn child [Danger Reproductive toxicity];
H362: May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Use and Manufacturing

IDENTIFICATION: Perfluorooctanoic acid, also called PFOA, is a white to off-white powder. It is soluble in water. USE: PFOA is used in fire-fighting applications, cosmetics, greases and lubricants, paints, polishes and adhesives. EXPOSURE: PFOA is widely distributed around the globe. It is found in soil, air and water. Workers that produce or use PFOA may breathe in dust or have direct skin contact. The general population may be exposed by breathing in air, eating food, drinking water and skin contact with dust. For people living near industries that make PFOA, chances of exposure are greater. PFOA has been found in very small amounts in the blood of people and animals worldwide. PFOA is extremely persistent. If PFOA is released to the environment, it will not be broken down in air. It can travel long distances in the air on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from soil and water surfaces. It is expected to move easily to moderately through soil. It will not be broken down by microorganisms, and is expected to build up slowly in fish. RISK: In general, data regarding the potential toxicity of PFOA are inconsistent. Additionally, it is currently under debate whether or not effects observed in animals are relevant to humans based on differences in how the body reacts to exposure, particularly cancer effects. Therefore, health risks associated with exposure to PFOA are unclear. Increased cholesterol levels, increased risk of high blood pressure, thyroid disease, and liver damage have been associated with increased blood levels of PFOA in exposed humans in some studies. In laboratory animals, skin and eye irritation, weight loss, liver damage, and immune system impairment are the primary effects associated with exposure to PFOA. No birth defects have been associated with increased blood levels of PFOA in mothers living in areas with high levels of PFOA in the water. Birth defects, delayed development, and early deaths have been observed in laboratory animals exposed to PFOA during pregnancy. Some increases in prostate, kidney and testicular cancers have been found in workers or in community members living near a PFOA facility. However, other potential factors, such as smoking, were not controlled in these studies. Liver, testicular, and pancreatic tumors have developed in laboratory animals exposed to PFOA over their lifetime. The International Agency for Research on Cancer has currently classified PFOA as possibly carcinogenic to humans based on limited evidence in humans and laboratory animals. The potential for PFOA to cause cancer in humans is currently being evaluated by the EPA. It has not been assessed by the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

Perfluorooctanoic acid (PFOA) has been shown to cause hepatotoxicity and other toxicological effects. Though PPARalpha activation by PFOA in the liver has been well accepted as an important mechanism of PFOA-induced hepatotoxicity, several pieces of evidence have shown that the hepatotoxic effects of PFOA may not be fully explained by PPARalpha activation. In this study, we observed autophagosome accumulation in mouse livers as well as HepG2 cells after PFOA exposure. Further in vitro study revealed that the accumulation of autophagosomes was not caused by autophagic flux stimulation. In addition, we observed that PFOA exposure affected the proteolytic activity of HepG2 cells while significant dysfunction of lysosomes was not detected. Quantitative proteomic analysis of crude lysosomal fractions from HepG2 cells treated with PFOA revealed that 54 differentially expressed proteins were related to autophagy or vesicular trafficking and fusion. The proteomic results were further validated in the cells in vitro and livers in vivo after PFOA exposure, which implied potential dysfunction at the late stage of autophagy. However, in HepG2 cells, it seemed that further inhibition of autophagy did not significantly alter the effects of PFOA on cell viability. Although these findings demonstrate that PFOA blocked autophagy and disturbed intracellular vesicle fusion in the liver, the changes in autophagy were observed only at high cytotoxic concentrations of PFOA, suggesting that autophagy may not be a primary target or mode of toxicity. Furthermore, since altered liver autophagy was not observed at concentrations of PFOA associated with human exposures, the relevance of these findings must be questioned.
...Hepatomegaly caused by perfluorooctanoic acid depends on corticosterone, the major glucocorticoid in rodents. Liver growth caused by perfluorooctanoic acid appears to be predominantly hypertrophic in nature, and DNA synthesis in response to perfluorooctanoic acid predominates in periportal regions of the liver lobule. Data also show that although induction of peroxisomal beta-oxidation by perfluorooctanoic acid is independent of adrenal hormones, induction of catalase is dependent on the presence of these hormones. This study supports the contention that induction of activities of various peroxisomal enzymes is controlled by different regulatory mechanisms.
...This study ...investigated the involvement of reactive oxygen species (ROS), mitochondria, and caspase-9 in PFOA-induced apoptosis. Treatment with 200 and 400 microM PFOA was found to cause a dramatic increase in the /HepG2/ cellular content of superoxide anions and hydrogen peroxide after 3 hr. Measurement of the mitochondrial transmembrane potential (Delta Psi(m)) after PFOA treatment showed a dissipation of Delta Psi(m) at 3 hr. Caspase-9 activation was seen at 5 hr after treatment with 200 microM PFOA. In order to evaluate the importance of these events in PFOA-induced apoptosis, cells were cotreated with PFOA and N-acetylcysteine (NAC), a precursor of glutathione, or Cyclosporin A (CsA), an inhibitor of mitochondrial permeability transition pore (MPT pore). NAC reduced Delta Psi(m) dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced ROS. In addition, CsA also reduced Delta Psi(m) dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced opening of the MPT pore. ...
To determine the role of PPAR alpha in mediating PFOA transcriptional events, we compared the transcript profiles of the livers of wild-type or PPAR alpha-null mice exposed to PFOA or the PPAR alpha agonist WY-14,643 (WY). After 7 days of exposure, 85% or 99.7% of the genes altered by PFOA or WY exposure, respectively were dependent on PPAR alpha. The PPAR alpha-independent genes regulated by PFOA included those involved in lipid homeostasis and xenobiotic metabolism. Many of the lipid homeostasis genes including acyl-CoA oxidase (Acox1) were also regulated by WY in a PPAR alpha-dependent manner. The increased expression of these genes in PPAR alpha-null mice may be partly due to increases in PPAR gamma expression upon PFOA exposure. Many of the identified xenobiotic metabolism genes are known to be under control of the nuclear receptor CAR (constitutive activated/androstane receptor) and the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). There was excellent correlation between the transcript profile of PPAR alpha-independent PFOA genes and those of activators of CAR including phenobarbital and 1,4-bis[2-(3,5-dichloropyridyloxy)] benzene (TCPOBOP) but not those regulated by the Nrf2 activator, dithiol-3-thione. ...
For more Mechanism of Action (Complete) data for Perfluorooctanoic acid (12 total), please visit the HSDB record page.

Vapor Pressure

0.15 [mmHg]
3.16X10-2 mm Hg at 25 °C
0.37 ± 0.01 [log Psd at 298.15 K (Pa)]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

335-67-1
335-93-3

Absorption Distribution and Excretion

Rainbow trout (Oncorhynchus mykiss) confined to respirometer-metabolism chambers were dosed with perfluorooctanoate (PFOA) by intra-arterial (i.a.) injection and sampled to obtain concentration time-course data for plasma, urine, and expired water. The data were then analyzed by compartmental modeling to estimate rates of renal and branchial clearance. Averaged across all animals, the renal clearance rate (1.35 mL/hr/kg) was more than ten times greater than the branchial clearance rate (0.12 mL/hr/kg). The average whole-body elimination half-life was 12.6 d, which is somewhat longer than values obtained in previous studies with smaller trout. The tissue distribution of PFOA was assessed by collecting tissues at the end of chambered exposures and in a separate tissue time-course experiment. From the time-course study it appeared that an internal steady-state was established within 24 hr of i.a. injection. Consistent with previous studies, the rank order of PFOA concentration in tissues at steady state was: plasma>liver>kidney>muscle. In a second set of chambered experiments, fish were exposed to PFOA in water to determine the rate of branchial uptake. Branchial uptake rates were too low to assess directly by measuring PFOA concentrations in inspired and expired water. Uptake rate constants (mean 0.19 L/d/kg; 0.1% uptake efficiency) were therefore estimated by compartmental modeling using plasma concentration time-course data and model parameters derived from the elimination experiments. It is clear from this effort that elimination of PFOA by trout occurs primarily via the renal route. This finding is consistent with numerous studies of mammals and suggests that trout possess membrane transporters that facilitate the movement of PFOA from plasma to urine.
Determination of the chemical clearance rate from human blood is a critical component of toxicokinetic exposure assessment. Analysis of temporal biomonitoring data without consideration of ongoing exposure results in calculation of apparent elimination half-life values that are longer than the intrinsic value. The intrinsic elimination half-life is solely a function of the rate of elimination while the apparent elimination half-life reflects the processes of both elimination and ongoing exposure. Confusion between intrinsic and apparent half-life values can lead to misinterpretation of biomonitoring data and can result in exaggerated predictions in subsequent modeling efforts. This work provides a review of the first-order equations that have been developed to calculate intrinsic and apparent half-life values and the potential bias that can result from confusing these two values. Published human biomonitoring data forperfluorooctanoic acid (PFOA) are analyzed using these equations to provide examples of low, medium and high bias in determination of the intrinsic elimination half-life from plasma or serum, the components of blood typically analyzed for PFOA. An approach is also provided to estimate the extent of exposure reduction that is indicated by declining longitudinal or cross-sectional biomonitoring data. Based on the evaluation methodology presented in this work, the intrinsic elimination half-life of PFOA in humans is 2.4 years, representing the average of independent estimates of 2.5 years (95% CI, 2.4-2.7) and 2.3 years (95% CI, 2.1-2.4). The declining concentration of PFOA in blood of the general USA adult population represents an estimated exposure reduction of 20-30% over the period 1999-2008.
Perfluorinated alkyl acids (PFAAs) have been detected in serum at low concentrations in background populations. Higher concentrations have been observed in adult males compared to females, with a possible explanation that menstruation offers females an additional elimination route. In this study, we examined the significance of blood loss as an elimination route of PFAAs. Pooled serum samples were collected from individuals undergoing a medical procedure involving ongoing blood withdrawal called venesection. Concentrations from male venesection patients were approximately 40% lower than males in the general population for perfluorohexane sulfonate (PFHxS), perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA). A simple pharmacokinetic model was used to test the hypothesis that blood loss could explain why adult males have higher concentrations of PFAAs than females, and why males undergoing venesections had lower concentrations compared to males in the general population. The model application generally supported these hypotheses showing that venesection might reduce blood serum concentrations by 37% (PFOA) and 53% (PFOS) compared to the observed difference of 44% and 37%. Menstruation was modeled to show a 22% reduction in PFOA serum concentrations compared to a 24% difference in concentrations between males and females in the background population. Uncertainties in the modeling and the data are identified and discussed.
... In this study, PFOS and PFOA were analyzed in 81 whole blood-urine paired samples from general adults and pregnant women in Tianjin, China. PFOS and PFOA were detected in 48 and 76% of adult urine (AU) samples, with geometric mean (GM) concentrations of 0.011 and 0.008 ng/mL, respectively; whereas relatively low PFOS and PFOA concentrations were found in maternal urine (MU) samples, with GM concentrations of 0.006 and 0.003 ng/mL, respectively. For PFOA, the coefficients of Pearson's correlation between whole blood concentrations and creatinine-adjusted and creatinine-unadjusted urinary concentrations were 0.348 (p=0.013) and 0.417 (p=0.002), respectively. The GM urinary elimination rates of PFOS (PFOSUER) and PFOA (PFOAUER) were 16 and 25%, respectively, for adults. These results indicate that urine is an important pathway of excretion of perfluoroalkyl substances (PFASs). The partitioning ratios of PFAS concentration between urine and whole blood (PFASU/B) in pregnant women (PFOSU/B, 0.0004; PFOAU/B, 0.0011) were significantly lower (p=0.025 for PFOSU/B, p=0.017 for PFOAU/B) than the ratios found in non-pregnant women (PFOSU/B, 0.0013; PFOAU/B, 0.0028). Furthermore, our results suggest a clear gender difference in the urinary elimination of PFOA, with male adults (31%) having significantly higher PFOAUER than that of female adults (19%). PFOSUER was significantly inversely correlated with age (r=-0.334, p=0.015); these findings suggest that urinary elimination of PFOS is faster in young adults than in the elderly.
For more Absorption, Distribution and Excretion (Complete) data for Perfluorooctanoic acid (26 total), please visit the HSDB record page.

Metabolism Metabolites

Untargeted metabolic profiling of body fluids in experimental animals and humans exposed to chemicals may reveal early signs of toxicity and indicate toxicity pathways. Avian embryos develop separately from their mothers, which gives unique possibilities to study effects of chemicals during embryo development with minimal confounding factors from the mother. In this study we explored blood plasma and allantoic fluid from chicken embryos as matrices for revealing metabolic changes caused by exposure to chemicals during embryonic development. Embryos were exposed via egg injection on day 7 to the environmental pollutant perfluorooctanoic acid (PFOA), and effects on the metabolic profile on day 12 were compared with those caused by GW7647 and rosiglitazone, which are selective agonists to peroxisome-proliferator activated receptor alpha (PPARalpha) and PPARgamma, respectively. Analysis of the metabolite concentrations from allantoic fluid by Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) showed clear separation between the embryos exposed to GW7647, rosiglitazone, and vehicle control, respectively. In blood plasma only GW7647 caused a significant effect on the metabolic profile. PFOA induced embryo mortality and increased relative liver weight at the highest dose. Sublethal doses of PFOA did not significantly affect the metabolic profile in either matrix, although single metabolites appeared to be altered. Neonatal mortality by PFOA in the mouse has been suggested to be mediated via activation of PPARalpha. However, we found no similarity in the metabolite profile of chicken embryos exposed to PFOA with those of embryos exposed to PPAR agonists. This indicates that PFOA does not activate PPAR pathways in our model at concentrations in eggs and embryos well above those found in wild birds. The present study suggests that allantoic fluid and plasma from chicken embryos are useful and complementary matrices for exploring effects on the metabolic profile resulting from chemical exposure during embryonic development.
PFOA is not metabolized and there is evidence of enterohepatic circulation of the compound.

Associated Chemicals

Perfluorooctanoic acid, ammonium salt; 3825-26-1
Perfluorooctanoic acid, sodium salt; 335-95-5
Perfluorooctanoic acid, potassium salt; 2395-00-8
Perfluorooctanoic acid, silver salt; 335-93-3
For more Associated Chemicals (Complete) data for Perfluorooctanoic acid (7 total), please visit the HSDB record page.

Wikipedia

Perfluorooctanoic_acid
Finasteride

Biological Half Life

The intrinsic elimination half-life of PFOA in humans is 2.4 years, representing the average of independent estimates of 2.5 years (95% CI, 2.4-2.7) and 2.3 years (95% CI, 2.1-2.4).
Rainbow trout (Oncorhynchus mykiss) confined to respirometer-metabolism chambers were dosed with perfluorooctanoate (PFOA) by intra-arterial (i.a.) injection and sampled to obtain concentration time-course data for plasma, urine, and expired water. The data were then analyzed by compartmental modeling to estimate rates of renal and branchial clearance. Averaged across all animals, the renal clearance rate (1.35 mL/hr/kg) was more than ten times greater than the branchial clearance rate (0.12 mL/hr/kg). The average whole-body elimination half-life was 12.6 d ...
... Biological half-life of PFOA is quite different between species and sexes and the difference is due mainly to the difference in renal clearance. ...
A half-life study on 27 retirees from the Decatur and Cottage Grove 3M plants was undertaken, in which serum samples were drawn every 6 months over a 5-yr period. Two interim reports describing the results thus far have been submitted. The first interim report suggested a median serum half-life of PFOA of 344 days, with a range of 109 to 1308 days. The two highest half-life calculations were for the 2 female retirees who participated in this study (654 and 1308 days).
For more Biological Half-Life (Complete) data for Perfluorooctanoic acid (8 total), please visit the HSDB record page.

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)
PFAS

Methods of Manufacturing

PFOA can be commercially manufactured by two major alternative processes: The Simons Electro-Chemical Fluorination (ECF) process, and a telomerization process. ... In the ECF process, an electric current is passed through a solution of anhydrous hydrogen fluoride and an organic feedstock of octanoic acid or a derivative. The ECF process replaces the carbon-hydrogen bonds on molecules of the organic feedstock with carbon-fluorine bonds. Perfluorination occurs when all the carbon-hydrogen bonds are replaced with carbon-fluorine ones. The ECF process yields between 30-45% straight chain (normal) perfluorooctanonyl fluoride (PFOF), along with a variable mixture of byproducts and impurities. The output of the ECF process consists of a complex combination of chemical substances with varying molecular weights, including higher and lower straight-chain homologues; branched-chain perfluoroalkyl fluorides of various chain lengths; straight-chain, branched, and cyclic perfluoroalkanes and ethers; and other byproducts. After disposal or recovery of some of the byproducts and impurities, the acid fluoride is base hydrolyzed in batch reactors to yield PFOA. The PFOA salts are synthesized by base neutralization of the acid to the salt in a separate reactor. In the telomerization process, tetrafluoroethylene is reacted with other fluorine-bearing chemicals to yield fluorinated intermediates which are readily converted into PFOA. This process yields predominantly straight-chain acids with an even number of carbon atoms. Distillation can be used to obtain pure components.
Long-chain perfluorocarboxylic acids are prepared by the Simons electrochemical fluorination of the corresponding acyl halide ... The acids are obtained by hydrolysis of the perfluoroacyl fluoride, followed by distillation. Some carbon - carbon bond scission occurs to form lower homologous acids along with inert fluorocarbons and cyclic ethers. The acid yield decreases with increasing chain length. /Long-chain perfluorocarboxylic acids/

General Manufacturing Information

Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Historically, most U.S. production was by 3M using the ECF /Electro-Chemical Fluorination/ process. 3M discontinued its manufacture of PFOA between 2000 and 2002, and other domestic producers are using the telomerization process exclusively.
In 2006, EPA and the eight major companies in the industry launched the 2010/15 Perfluorooctanoic Acid (PFOA) Stewardship Program, in which companies committed to reduce global facility emissions and product content of PFOA and related chemicals by 95 percent by 2010, and to work toward eliminating emissions and product content by 2015.
In May 2000, the 3M Company (St. Paul, MN) announced that it would discontinue the production of perfluorooctanoic acid.

Analytic Laboratory Methods

Method: EPA-ORD/EPA-OST 537; Procedure: liquid chromatography/tandem mass spectrometry; Analyte: perfluorooctanoic acid; Matrix: drinking water; Detection Limit: 1.4 nanogram/L.
LC-MS/MS determination in food and drinking water.

Clinical Laboratory Methods

We have developed and validated an on-line TurboFlow solid-phase extraction procedure coupled to high-performance liquid chromatography with tandem mass spectrometry for the analysis of six perfluoroalkyl substances (PFAS), two sulfonates (perfluorooctane sulfonate and perfluorohexane sulfonate), three carboxylates (perfluorooctanoic acid, perfluorononanoic acid and perfluorodecanoic acid), and one sulfonamide (N-methylperfluorooctane sulfonamide), in human serum samples. This method requires only 100 uL of sample and involves a short pre-treatment with acetonitrile followed by addition of a labelled internal standard for quantification and ultracentrifugation. All PFAS were detected with a run time of 8.5 min. Linearity ranges stay between 0.1 and 20 ug/L (R (2) > 0.9960). Recoveries were determined by spiking blank serum samples with a mixture of six PFAS and found to be in the range 96-110% for all compounds. Isotopic dilution was used to quantify the selected analytes. The low limits of quantification obtained, between 0.16 and 0.34 ug/L, small volume of sample required and short run time used (from two to three times shorter than any other described method), make this validated method highly recommended for human biomonitoring studies. Graphical Abstract System solid phase extraction on line coupled LC-MS/MS to analyze six perfluoroalkyl substances in human serum.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

... This study assessed the effects of PFOS and PFOA on interleukin (IL)-2 production in the human Jurkat T-cell line and PFOS in healthy human primary T cells. Jurkat cells were stimulated with phytohemagglutinin (PHA)/phorbol myristate acetate (PMA), anti CD-3/anti CD-28, or anti CD-3, and dosed with 0, 0.05, 0.1, 0.5, 1, 5, 10, 50, 75, or 100 ug/mL PFOS or 0, 0.005, 0.01, 0.05, 0.1, 0.5, 1, 5, or 10 ug/mL PFOA. Jurkat cells stimulated with PHA/PMA or anti CD-3 exhibited decreased IL-2 production beginning at 50 ug PFOS/mL and 5 ug PFOS/mL respectively, but stimulation with anti-CD3/anti-CD28 resulted in no changes compared with the control. Addition of the PPAR-alpha antagonist GW6471 to PFOS-dosed cells stimulated with PHA/PMA resulted in decreases in IL-2 production starting at 50 ug PFOS/mL, which suggests PFOS affected T-cell IL-2 production via PPAR-alpha-independent mechanisms. Exposure to PFOA, PFOA + GW6471, or PFOS + PFOA in Jurkat cells resulted in no significant differences in IL-2 production. In vitro dosing studies using healthy primary human CD4+ T cells were consistent with the Jurkat results. These data demonstrated that PFOA did not impact IL-2 production, but PFOS suppressed IL-2 production in both a human cell line and human primary T cells at dose levels within the high end of the human exposure range. A decrease in IL-2 production is characteristic of autoimmune diseases such as systemic lupus erythematosus and should be further investigated.
... Considering liver is the primary toxic target organ for chlorinated phenols and perfluoroalkyl acids (PFAAs), it is interesting to evaluate the possible joint effects of them on liver. In this work, the combined toxicity of pentachlorophenol (PCP) and perfluorooctane sulfonate (PFOS) or perfluorooctanoic acid (PFOA) were investigated using HepG2 cells. The results indicated that PFOS and PFOA could strengthen PCP's hepatotoxicity. Further studies showed that rather than intensify the oxidative stress or promote the biotransformation of PCP, PFOS (or PFOA) might lead to strengthening of the oxidative phosphorylation uncoupling of PCP. By measuring the intracellular PCP concentration and the cell membrane properties, it was suggested that PFOS and PFOA could disrupt the plasma membrane and increase the membrane permeability. Thus, more cellular accessibility of PCP was induced when they were co-exposed to PCP and PFOS (or PFOA), leading to increased cytotoxicity ...
... In the present study, the single and combined toxicity of PFOA and PFOS to zebrafish (Danio rerio) embryos were investigated. PFOS was more toxic than PFOA for the single toxicity. In four mixtures, PFOS and PFOA showed complex interactive effects that changed from additive to synergistic effect, then to antagonistic effect, and at last turnover to synergic effect again, with increased molar ratios of PFOS. Neither the concentration-addition model nor the independent-action model could predict the combined effects when strong interactive effects existed. Although the interactive effects of PFOS and PFOA affected their combined toxicity, the trend of mixture toxicity still showed an increase with increasing molar ratios of PFOS in the mixture.
...Peroxisome proliferation caused by /perfluorooctanoic acid in diet of male mice/ is highly dependent on the vitamin A status of the mouse.
For more Interactions (Complete) data for Perfluorooctanoic acid (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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